molecular formula C13H13NO2S2 B009214 4-Cyano-4-(thiobenzoylthio)pentanoic acid CAS No. 201611-92-9

4-Cyano-4-(thiobenzoylthio)pentanoic acid

Cat. No.: B009214
CAS No.: 201611-92-9
M. Wt: 279.4 g/mol
InChI Key: YNKQCPNHMVAWHN-UHFFFAOYSA-N
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Description

4-Cyano-4-(thiobenzoylthio)pentanoic acid is a sulfur-based chain transfer agent widely used in the field of polymer chemistry. It is particularly known for its role in reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for precise control over polymer chain growth. This compound is characterized by its pink powder form and is sensitive to light, requiring storage at low temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-4-(thiobenzoylthio)pentanoic acid typically involves the reaction of 4-cyano-4-(methylthio)pentanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-4-(thiobenzoylthio)pentanoic acid primarily undergoes radical-mediated reactions due to its role as a chain transfer agent in RAFT polymerization. It can participate in addition, fragmentation, and recombination reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or peracids under controlled conditions.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

4-Cyano-4-(thiobenzoylthio)pentanoic acid is extensively used in scientific research, particularly in the field of polymer chemistry. Its applications include:

Mechanism of Action

The mechanism of action of 4-Cyano-4-(thiobenzoylthio)pentanoic acid in RAFT polymerization involves the reversible addition and fragmentation of the compound with growing polymer chains. This process allows for the control of polymer chain length and distribution. The molecular targets include the active radical species in the polymerization reaction, and the pathways involved are primarily radical-mediated .

Comparison with Similar Compounds

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
  • 4-Cyano-4-(thiobenzoylthio)pentanoic acid N-succinimidyl ester
  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid

Comparison: this compound is unique due to its high efficiency and control in RAFT polymerization compared to other chain transfer agents. Its ability to produce polymers with narrow molecular weight distributions and specific architectures makes it highly valuable in both research and industrial applications .

Properties

IUPAC Name

4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-13(9-14,8-7-11(15)16)18-12(17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKQCPNHMVAWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)(C#N)SC(=S)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432869
Record name 4-Cyano-4-(thiobenzoylthio)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201611-92-9
Record name 4-Cyano-4-(thiobenzoylthio)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-4-[(phenylcarbonothioyl)thio]pentanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The synthesis scheme for (thiophen-3-yl)ethyl-4-cyano-4-(phenylcarbonothioylthio)pentanoate is shown in FIG. 15 and is performed as follows. First, the intermediary molecule, 4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid is synthesized by dissolving 4,4′-Azobis(4-cyanovaleric acid) (4.19 g, 0.0149 mol) and bis(thiobenzoyl)disulfide (3.07 g, 0.01 mol) in ethyl acetate (200 mL) in a 500 mL round-bottom flask equipped with a condenser. The mixture is degassed by bubbling with nitrogen and heated to reflux for 20 hours under nitrogen. The reaction is allowed to cool to room temperature, and the solvent is removed in vacuum. The crude product is purified by column chromatography (silica gel) using ethyl acetate:hexanes 2:3 as the eluent. After removal of solvent, the red fraction gives 4-cyano-4-((thiobenzoyl)sulfanyl)-pentanoic acid as a red oil. The product is solidified upon sitting at −20° C. 1H NMR (CDCl3) δ (ppm): 1.93 (s, 3H, CH3); 2.38-2.80 (m, 4H, CH2CH2); 7.42 (m, 2H, m-ArH); 7.56 (t, 1H, J=8 Hz p-ArH); 7.91 (d, 2H, J=7.3 Hz, o-ArH). 13C NMR (CDCl3) δ (ppm): 24.1, 29.5, 32.9, 45.6, 118.4, 126.7, 128.6, 133.1, 144.4, 177.3, 222.1.
Name
(thiophen-3-yl)ethyl-4-cyano-4-(phenylcarbonothioylthio)pentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step Two
Quantity
3.07 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyano-4-(thiobenzoylthio)pentanoic acid
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